molecular formula C11H16O2 B7875089 1-(3-Methoxyphenyl)butan-2-ol

1-(3-Methoxyphenyl)butan-2-ol

Cat. No. B7875089
M. Wt: 180.24 g/mol
InChI Key: SZOSMILTMGAHRJ-UHFFFAOYSA-N
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Patent
US07649093B2

Procedure details

To a stirred suspension of CuI (0.40 g, 2.08 mmol) in 3-methoxyphenylmagnesium bromide in THF (31.2 mL, 1.0M THF solution, 31.2 mmol) at −20° C. was slowly added a solution of 1,2-epoxybutane (1.50 g, 20.8 mmol) in THF (1 mL). The mixture was allowed to warm up to room temperature and stirred at room temperature overnight. The reaction mixture was cooled in an ice bath and quenched with saturated aqueous NH4Cl. The mixture was extracted with ethyl acetate (3×70 mL). The combined organic phase was washed with 1 N NaOH, brine, dried (Na2SO4) filtered, and the filtrate was concentrated to give the crude product as a brown oil. The crude product was purified by flash chromatography over SiO2 with hexanes:EtOAc (4:1) to give 3.50 g (94%) of compound (51) as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 1.00 (t, J=7.4 Hz, 3H), 1.50-1.65 (m, 2H), 2.62 (dd, J1=13.5 Hz, J2=8.6 Hz, 1H), 2.82 (dd, J1=13.5 Hz, J2=4.1 Hz, 1H), 3.74-3.79 (m, 1H), 3.80 (s, 3H), 6.75-6.85 (m, 3H), 7.20-7.25 (m, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
3-methoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CuI
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
31.2 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH2:4][CH3:5])[CH2:2]1.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([Mg]Br)[CH:11]=[CH:12][CH:13]=1>C1COCC1.[Cu]I>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH2:2][CH:3]([OH:1])[CH2:4][CH3:5])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
O1CC1CC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
3-methoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)[Mg]Br
Name
CuI
Quantity
0.4 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
31.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×70 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with 1 N NaOH, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product as a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography over SiO2 with hexanes:EtOAc (4:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1)CC(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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